4-(1H-1,2,3-Triazol-1-YL)piperidine
Overview
Description
4-(1H-1,2,3-Triazol-1-YL)piperidine is a chemical compound that features a piperidine ring substituted with a 1H-1,2,3-triazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and chemical biology. The triazole ring is known for its stability and ability to participate in various chemical reactions, making it a valuable scaffold in drug design and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3-Triazol-1-YL)piperidine typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This method is favored for its efficiency and high yield. The general procedure involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.
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Starting Materials
- Piperidine derivative with an azide group.
- Alkyne derivative.
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Reaction Conditions
- Copper(I) catalyst (e.g., CuSO4 and sodium ascorbate).
- Solvent (e.g., water, ethanol, or a mixture of both).
- Room temperature or slightly elevated temperatures.
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Procedure
- Mix the azide and alkyne derivatives in the solvent.
- Add the copper catalyst.
- Stir the reaction mixture until the formation of the triazole ring is complete.
- Purify the product using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness, yield, and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,3-Triazol-1-YL)piperidine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the piperidine moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the piperidine ring.
Scientific Research Applications
4-(1H-1,2,3-Triazol-1-YL)piperidine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and cancer.
Chemical Biology: It serves as a probe in bioorthogonal chemistry for labeling and tracking biomolecules.
Materials Science: The triazole moiety imparts stability and functionality to polymers and other materials.
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of the catalysts.
Mechanism of Action
The mechanism of action of 4-(1H-1,2,3-Triazol-1-YL)piperidine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The triazole ring can also participate in coordination with metal ions, influencing the activity of metalloenzymes or metal-based drugs.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-Triazol-1-YL)piperidine: Similar structure but with a different triazole isomer.
4-(1H-1,2,3-Triazol-1-YL)benzamide: Contains a benzamide group instead of a piperidine ring.
1,2,3-Triazole derivatives: Various compounds with the 1,2,3-triazole ring but different substituents.
Uniqueness
4-(1H-1,2,3-Triazol-1-YL)piperidine is unique due to the combination of the piperidine ring and the 1,2,3-triazole moiety. This combination imparts specific chemical properties and biological activities that are distinct from other triazole derivatives. The piperidine ring enhances the compound’s solubility and bioavailability, making it a valuable scaffold in drug design and other applications.
Properties
IUPAC Name |
4-(triazol-1-yl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-3-8-4-2-7(1)11-6-5-9-10-11/h5-8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYXVILDUZLWGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=CN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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